molecular formula C15H11Cl2N3 B2546607 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine CAS No. 477860-66-5

7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine

Cat. No. B2546607
CAS RN: 477860-66-5
M. Wt: 304.17
InChI Key: KLXFIAPGASPJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine is a derivative of quinazoline, a bicyclic aromatic compound that has been extensively studied for its potential pharmacological properties. Quinazoline derivatives are known for their diverse biological activities, which include serving as antagonists for various receptors.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple aromatic compounds. For instance, the synthesis of N-(2-(7-chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl)amides, which are structurally related to the compound , starts with 4-chloro-2-amino benzoic acid and proceeds through an aza-Wittig reaction to obtain a key intermediate . This intermediate can then be further modified to introduce various functional groups, leading to a series of novel compounds. Similarly, the synthesis of 7-(3-(substituted-phenoxy)propoxy) quinazoline derivatives involves cyclization and etheration steps, starting from a formamidine precursor .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be substituted at various positions to modulate the compound's properties. The presence of chlorine atoms and other substituents like methyl groups or amide linkages can significantly influence the binding affinity and selectivity of these compounds towards their biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the presence of amide groups can lead to reactions typical for carboxylic acid derivatives, such as amidation or hydrolysis . The reactivity of the chlorine atoms also allows for further functionalization of the molecule, which can be exploited to synthesize a wide array of derivatives with different pharmacological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the quinazoline ring. These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds. The introduction of heterocyclic moieties or amide linkages can enhance the selectivity and affinity of these compounds for their targets, as seen in the case of AMPA and kainate receptor selective antagonists .

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Activities

Quinazoline derivatives, including 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine, have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. Studies revealed that certain compounds in this class demonstrated good activity against microbes and showed promising results as analgesics and anti-inflammatory agents. The modifications in the structure, such as the addition of a methyl/methoxy group and substitutions with amine, urea, and thiourea, were found to be crucial for enhancing these activities (Dash et al., 2017).

Anticancer Potential

Research has shown that derivatives of quinazoline, including those similar to this compound, possess significant potential as anticancer agents. One study focused on synthesizing and characterizing such derivatives, particularly emphasizing their ability to target and inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in tumor development and progression (Noolvi & Patel, 2013).

Diuretic Properties

A series of quinazolinone derivatives, including compounds structurally related to this compound, were synthesized to explore their diuretic properties. These studies aimed to understand the impact of heterocyclic combinations on the expected diuretic activity of these compounds (Maarouf et al., 2004).

Synthesis and Molecular Docking

Further research has been conducted on the synthesis and molecular docking of quinazoline derivatives. This includes exploring their interactions with biological targets such as human epithelial growth factor receptor (EGFR) through molecular docking studies. Such research is pivotal in the development of drugs targeting specific molecular pathways in diseases like cancer (Rahmannejadi et al., 2018).

Histamine H4 Receptor Inverse Agonism

A study on quinazoline-containing compounds revealed their potential as inverse agonists for the histamine H4 receptor. These compounds exhibited significant affinity and antagonistic properties, suggesting their potential use in treating conditions like inflammation and allergic reactions (Smits et al., 2008).

Anticonvulsant and CNS Depressant Activities

Quinazoline derivatives, such as this compound, have also been synthesized and evaluated for their anticonvulsant and central nervous system (CNS) depressant properties. This research is aimed at discovering new therapeutic agents for treating conditions like epilepsy and anxiety (Dash et al., 2016).

Future Directions

The future research directions for 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine and similar compounds likely involve further exploration of their synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by quinazolinone derivatives, these compounds may have potential applications in medicinal chemistry .

properties

IUPAC Name

7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c1-9-12(17)3-2-4-13(9)20-15-11-6-5-10(16)7-14(11)18-8-19-15/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFIAPGASPJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.